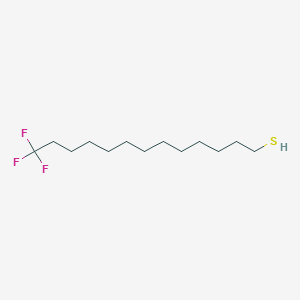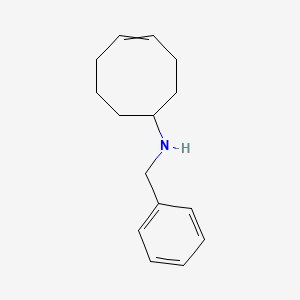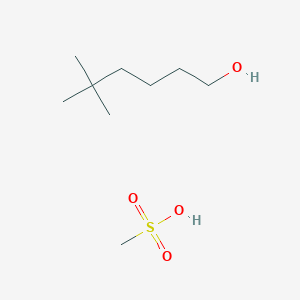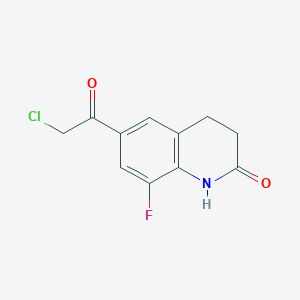![molecular formula C16H12N4O B12563567 5-(Phenoxymethyl)tetrazolo[1,5-a]quinoline CAS No. 193825-28-4](/img/structure/B12563567.png)
5-(Phenoxymethyl)tetrazolo[1,5-a]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Phenoxymethyl)tetrazolo[1,5-a]quinoline is a heterocyclic compound that belongs to the tetrazoloquinoline family. This compound is characterized by a tetrazole ring fused to a quinoline structure, with a phenoxymethyl group attached at the 5-position. The unique structure of this compound imparts it with significant biological and chemical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of an organocatalyst such as p-toluenesulfonic acid under microwave irradiation . This method is efficient and yields high purity products.
Industrial Production Methods
In an industrial setting, the production of 5-(Phenoxymethyl)tetrazolo[1,5-a]quinoline may involve large-scale batch reactors with controlled temperature and pressure conditions to ensure optimal yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Phenoxymethyl)tetrazolo[1,5-a]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the phenoxymethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
5-(Phenoxymethyl)tetrazolo[1,5-a]quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 5-(Phenoxymethyl)tetrazolo[1,5-a]quinoline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets bacterial cell walls and fungal cell membranes, disrupting their integrity and leading to cell death.
Pathways Involved: It inhibits key enzymes involved in cell wall synthesis and membrane function, thereby exerting its antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrazolo[1,5-a]quinoline-4-carbaldehyde
- 5-Chlorotetrazolo[1,5-a]quinoline
- 4-(Chloromethyl)tetrazolo[1,5-a]quinoline
- Tetrazolo[1,5-a]quinoline-4-carboxylic acid
- 5-Azidotetrazolo[1,5-a]quinoline
Uniqueness
5-(Phenoxymethyl)tetrazolo[1,5-a]quinoline is unique due to its phenoxymethyl group, which enhances its biological activity and chemical reactivity compared to other tetrazoloquinoline derivatives. This structural modification allows for greater versatility in its applications, particularly in medicinal chemistry and material science .
Eigenschaften
CAS-Nummer |
193825-28-4 |
|---|---|
Molekularformel |
C16H12N4O |
Molekulargewicht |
276.29 g/mol |
IUPAC-Name |
5-(phenoxymethyl)tetrazolo[1,5-a]quinoline |
InChI |
InChI=1S/C16H12N4O/c1-2-6-13(7-3-1)21-11-12-10-16-17-18-19-20(16)15-9-5-4-8-14(12)15/h1-10H,11H2 |
InChI-Schlüssel |
XVPQXOOUIHCGMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCC2=CC3=NN=NN3C4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[(Thiophen-3-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12563498.png)
![Benzeneacetamide, N-(1-methyl-2-phenylethyl)-N-[(methylsulfonyl)oxy]-](/img/structure/B12563506.png)

![{2-Methyl-2-[2-(octyloxy)ethyl]-1,3-dioxolan-4-YL}methanol](/img/structure/B12563510.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-histidyl-L-lysinamide](/img/structure/B12563519.png)
![2-{[(2-Methyl-1-phenylpropan-2-yl)oxy]carbonyl}benzoate](/img/structure/B12563522.png)


![4-[4-(Tridecyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B12563545.png)





